3-Bromo-5-methylthiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6BrNO2S2 |
|---|---|
Molecular Weight |
256.1 g/mol |
IUPAC Name |
3-bromo-5-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C5H6BrNO2S2/c1-3-2-4(6)5(10-3)11(7,8)9/h2H,1H3,(H2,7,8,9) |
InChI Key |
GIOKVRUIRKSKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to Thiophene (B33073) Core Derivatization
The construction of the 3-Bromo-5-methylthiophene-2-sulfonamide scaffold begins with the selective derivatization of a thiophene precursor. The order and method of introducing the bromine, methyl, and sulfonamide groups are critical for achieving the desired substitution pattern.
Introduction of Bromine and Methyl Substituents
The synthesis of the key intermediate, 3-bromo-2-methylthiophene, can be approached through the regioselective bromination of 2-methylthiophene (B1210033). Electrophilic aromatic substitution is a common method for the halogenation of thiophenes. studysmarter.co.uknih.gov The reaction of 2-methylthiophene with a brominating agent such as N-Bromosuccinimide (NBS) in a solvent system like chloroform (B151607) and acetic acid can yield 2-bromo-3-methylthiophene. chemicalbook.com The reaction conditions, including temperature and reaction time, are crucial for controlling the regioselectivity and yield of the desired product. researchgate.net For instance, one procedure involves the portionwise addition of NBS to a solution of 3-methylthiophene (B123197) in chloroform and acetic acid, maintaining the temperature below 35°C, to afford 2-bromo-3-methylthiophene. chemicalbook.com Another approach involves the bromination of 2-methylthiophene with NBS in glacial acetic acid and acetic anhydride, resulting in the formation of 2-bromo-3-methylthiophene. chemicalbook.com
Alternatively, a one-pot reaction involving the bromination of 2-methylthiophene with bromine in the presence of aqueous sodium acetate, followed by reduction with zinc dust, provides a convenient method for the synthesis of 3-bromothiophenes. tandfonline.com The regioselectivity of bromination on substituted thiophenes is influenced by the directing effects of the existing substituents. studysmarter.co.uk
Functionalization of the Thiophene Ring
With the brominated and methylated thiophene core in hand, the next phase involves the introduction of the sulfonamide group at the 2-position. This is typically a two-step process involving sulfonation or chlorosulfonation followed by amidation.
The introduction of a sulfonyl chloride group onto the thiophene ring is a key step. This is often achieved through chlorosulfonation using chlorosulfonic acid. The reaction of a substituted thiophene with chlorosulfonic acid can lead to the formation of the corresponding sulfonyl chloride. For example, the synthesis of 5-Bromo-2-methylthiophene-3-sulfonyl chloride involves the treatment of 2-methylthiophene with chlorosulfonic acid followed by bromination with NBS. While a direct protocol for 3-bromo-5-methylthiophene-2-sulfonyl chloride is not explicitly detailed in the provided results, the general methodology can be applied. The reaction conditions, particularly temperature, must be carefully controlled to prevent side reactions.
The oxidative chlorination of thiols is another route to sulfonyl chlorides. organic-chemistry.org Reagents like a combination of H₂O₂ and SOCl₂ can convert thiols to their corresponding sulfonyl chlorides. organic-chemistry.org While not directly applied to the thiophene derivative in the search results, this represents a potential synthetic strategy.
The final step in the synthesis of the sulfonamide is the reaction of the sulfonyl chloride intermediate with an amine source. This nucleophilic substitution reaction typically proceeds readily. Sulfonyl chlorides react with amines to yield sulfonamides. organic-chemistry.org A one-pot synthesis of amides from carboxylic acids activated with thionyl chloride has been developed, which highlights the reactivity of acyl chlorides, analogous to sulfonyl chlorides, with amines. rsc.org The reaction of a sulfonyl chloride with an amine, often in the presence of a base, leads to the formation of the sulfonamide bond. princeton.edu
Advanced Coupling Reactions in Thiophene Sulfonamide Synthesis
The bromine atom on the this compound scaffold provides a handle for further molecular elaboration through cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to create biaryl structures and introduce diverse functionalities. jcu.edu.au These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
The Suzuki cross-coupling reaction has been successfully applied to brominated thiophene sulfonamides. doaj.orgresearchgate.net For instance, 5-bromothiophene-2-sulfonamide (B1270684) can be coupled with various aryl boronic acids and esters under mild conditions to generate a library of 5-arylthiophene-2-sulfonamides. doaj.orgresearchgate.netresearchgate.net A typical catalytic system for such transformations involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent mixture such as 1,4-dioxane (B91453) and water. nih.gov
The versatility of this approach allows for the introduction of a wide range of aryl and heteroaryl groups at the bromine-substituted position of the thiophene ring. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate various functional groups. mdpi.commdpi.com The development of micellar Suzuki cross-coupling reactions in water further enhances the environmental friendliness of these transformations. mdpi.comunimib.it The reactivity of bromothiophenes in palladium-catalyzed C-H bond functionalization has also been explored, offering alternative strategies for derivatization. researchgate.net
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on brominated thiophene systems, illustrating the general applicability of this methodology.
| Entry | Bromothiophene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 1 | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophene | 61-70 | nih.gov |
| 2 | 5-Bromothiophene-2-sulfonamide | Aryl boronic acid/ester | Not specified | 5-Arylthiophene-2-sulfonamide | Moderate to good | doaj.orgresearchgate.net |
| 3 | 2-Bromo-3-methylthiophene | 1,4-Dibromobenzene | Not specified (Grignard based) | Not specified | Not specified | jcu.edu.au |
| 4 | Bromo-naphthalene sulfonamide | Various | Palladium catalyst | Diverse library of naphthalene (B1677914) sulfonamides | 0.2 - 10 µM (IC₅₀) | nih.gov |
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds, and this compound serves as an effective substrate. This palladium-catalyzed reaction typically involves coupling the thiophene scaffold with a variety of boronic acids or esters. Researchers have successfully employed this strategy to synthesize a range of 3-aryl and 3-heteroaryl-5-methylthiophene-2-sulfonamides. Common catalytic systems include a palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, paired with a suitable ligand like SPhos or XPhos, and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water. The reaction conditions are often tailored to the specific coupling partners to optimize yields.
A notable application involves the synthesis of potent inhibitors of human carbonic anhydrase, where this compound was coupled with different arylboronic acids to produce biphenyl (B1667301) and terphenyl derivatives. These reactions demonstrate the robustness of the Suzuki-Miyaura coupling in generating molecular complexity from this thiophene building block.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85 | |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 78 | |
| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/Water | 92 |
Other Metal-Catalyzed C-C and C-N Bond Formations
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods have been utilized to functionalize the C3 position of this compound. For instance, Sonogashira coupling with terminal alkynes provides access to 3-alkynyl-5-methylthiophene-2-sulfonamides, which are valuable precursors for further transformations.
Carbon-nitrogen bond formations, particularly the Buchwald-Hartwig amination, represent another critical transformation. This reaction enables the introduction of various amine functionalities at the C3 position. The process typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong base like sodium tert-butoxide (NaOtBu). This methodology has been instrumental in synthesizing 3-amino-5-methylthiophene-2-sulfonamide derivatives, which are explored as potential therapeutic agents.
Regioselectivity and Stereochemical Considerations in Synthesis
The synthesis and subsequent reactions of this compound are governed by significant regioselectivity. The inherent electronic properties of the thiophene ring, influenced by the electron-withdrawing sulfonamide group at C2 and the methyl group at C5, direct metal-catalyzed couplings exclusively to the C3 position where the bromine atom is located. The bromine at C3 is more reactive towards oxidative addition to a palladium(0) center compared to the C-H bonds at other positions, ensuring site-selective functionalization.
In the context of the reactions discussed, stereochemical considerations primarily arise when chiral reactants or catalysts are used. For example, coupling with a chiral boronic acid or employing a chiral ligand in a Buchwald-Hartwig amination would lead to the formation of chiral, non-racemic products. However, for most reported syntheses starting from achiral precursors, the products are also achiral.
Derivatization of the Sulfonamide Nitrogen
The sulfonamide moiety (-SO₂NH₂) is a key functional group that can be readily modified to modulate the physicochemical properties of the molecule.
The nitrogen atom of the sulfonamide can be alkylated or arylated under basic conditions. N-alkylation is typically achieved by treating the parent sulfonamide with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. These reactions lead to the formation of N-alkyl-3-bromo-5-methylthiophene-2-sulfonamides. N-arylation reactions are less common but can be accomplished using methodologies like the Buchwald-Hartwig or Ullmann coupling reactions with aryl halides, which require a copper or palladium catalyst.
The primary sulfonamide group is a versatile handle for creating a wide array of analogues. It can be converted into N-acylsulfonamides by reaction with acyl chlorides or anhydrides. Furthermore, it can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to yield N-substituted sulfonamides. These derivatizations are crucial for structure-activity relationship (SAR) studies in medicinal chemistry, allowing for the fine-tuning of biological activity and pharmacokinetic properties. For example, substituted benzenesulfonamides incorporating the this compound scaffold have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase isozymes.
Analytical Characterization Techniques for Structural Elucidation
The structural confirmation of this compound and its derivatives relies on a combination of standard spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the protons in the molecule. For the parent compound, a singlet corresponding to the methyl protons is observed around 2.5 ppm, and a singlet for the thiophene proton (H4) appears around 7.2-7.5 ppm. The sulfonamide protons typically appear as a broad singlet. ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for the methyl carbon, the thiophene ring carbons (including the carbon bearing the bromine), and any introduced functional groups.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula. The isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of the parent compound and its bromo-containing derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. The sulfonamide group shows strong, characteristic absorption bands for the S=O stretches (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H stretch (around 3300-3200 cm⁻¹).
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.
Spectroscopic Analysis (NMR, IR, MS)
Spectroscopic methods are indispensable tools for elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are critical for mapping the proton and carbon environments within a molecule. For a compound like this compound, the chemical shifts, splitting patterns, and coupling constants would provide unequivocal evidence for the substitution pattern on the thiophene ring and the presence of the methyl and sulfonamide groups.
Illustrative ¹H NMR Data for a Substituted Thiophene Moiety
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene-H | 7.10 - 7.50 | s | - |
| -CH₃ | 2.40 - 2.60 | s | - |
Illustrative ¹³C NMR Data for a Substituted Thiophene Moiety
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C-Br | 110 - 120 |
| Thiophene C-S | 125 - 135 |
| Thiophene C-SO₂ | 140 - 150 |
| Thiophene C-CH₃ | 138 - 145 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the N-H and S=O stretching vibrations of the sulfonamide group, as well as vibrations associated with the thiophene ring and the C-Br bond.
Illustrative IR Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Sulfonamide) | 3400 - 3200 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| S=O Stretch (Asymmetric) | 1350 - 1300 | Strong |
| S=O Stretch (Symmetric) | 1170 - 1150 | Strong |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This technique is crucial for confirming the molecular weight and can offer insights into the compound's structure through analysis of its fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.
Illustrative Mass Spectrometry Data
| Ion | m/z | Relative Intensity (%) |
|---|---|---|
| [M]⁺ | Calculated M | Isotopic pattern for Br |
| [M+2]⁺ | Calculated M+2 | Isotopic pattern for Br |
X-ray Diffraction Studies for Solid-State Structures
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is vital for understanding the compound's physical properties and how it packs in a crystal lattice.
Although a specific crystal structure for this compound is not publicly available, analysis of related structures indicates that the thiophene ring is planar. The sulfonamide group's geometry and its orientation relative to the thiophene ring would be of particular interest, as would any intermolecular hydrogen bonds involving the sulfonamide protons, which can influence the crystal packing.
Illustrative Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1347 |
| b (Å) | 7.1124 |
| c (Å) | 19.8245 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 864.99 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of a molecule.
Density Functional Theory (DFT) Applications
DFT is a powerful computational method used to investigate the electronic structure of molecules. It is routinely applied to related thiophene (B33073) derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. mdpi.commdpi.commdpi.com For many thiophene sulfonamides, DFT calculations help correlate molecular structure with observed activities. researchgate.netresearchgate.net
Chemical Reactivity Indices (Chemical Hardness, Electrophilicity Index)
Derived from electronic structure calculations, indices such as chemical hardness and electrophilicity help predict the reactivity of a compound. Studies on related sulfonamides often include these descriptors to understand their chemical behavior and potential for interaction. mdpi.comresearchgate.net No such published data exists for 3-Bromo-5-methylthiophene-2-sulfonamide.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how potential drugs interact with biological targets like proteins or enzymes. nih.gov Docking studies have been reported for a variety of thiophene sulfonamide derivatives to explore their potential as inhibitors for different enzymes, researchgate.netnih.gov but no specific docking simulations involving this compound have been published.
Ligand-Protein Interaction Profiling
While specific ligand-protein interaction profiling for this compound is not extensively documented in publicly available literature, computational docking studies on closely related isomers, such as 5-bromo-N-alkylthiophene-2-sulfonamides, offer a foundational understanding of potential interactions. These studies often target bacterial enzymes, a common focus for sulfonamide-based compounds which are known to interfere with folic acid synthesis in bacteria. nih.gov
Molecular docking simulations of these related thiophene sulfonamides have identified key interactions within the active sites of bacterial proteins. The sulfonamide group is a critical pharmacophore, often forming hydrogen bonds and coordinating with metal ions (like zinc) in the active sites of metalloenzymes. The thiophene ring itself can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues.
In a representative docking study of a related compound, 5-bromo-N-propylthiophene-2-sulfonamide, against a metallo-β-lactamase (PDB ID: 5N5I), several key interactions were observed. The sulfonamide moiety and the thiophene ring were found to interact strongly within the active pocket of the protein. Such interactions are fundamental to the inhibitory potential of this class of compounds.
Table 1: Putative Ligand-Protein Interactions Based on Isomer Docking Studies
| Interacting Ligand Moiety | Potential Interacting Protein Residue Types | Type of Interaction |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | Histidine, Serine, Aspartate, Glutamate | Hydrogen Bonding, Metal Coordination |
| Thiophene Ring | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic Interactions, π-π Stacking |
| Bromo Substituent | Various | Halogen Bonding, Hydrophobic Interactions |
Note: This table is illustrative and based on general principles of sulfonamide-protein interactions and data from closely related isomers.
Elucidation of Putative Binding Modes and Mechanisms of Action
Based on the interaction profiles of analogous compounds, a putative binding mode for this compound can be proposed. The sulfonamide group likely acts as the primary anchor, coordinating with a key metal ion or forming hydrogen bonds with polar residues in the enzyme's active site. The thiophene ring would then orient itself within a hydrophobic pocket, with the 3-bromo and 5-methyl substituents modulating the strength and specificity of these hydrophobic interactions.
The mechanism of action for sulfonamides traditionally involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to a bacteriostatic effect. Computational studies can help to visualize how this compound might fit into the DHPS active site and interact with key residues to exert this inhibitory effect. The electronic properties conferred by the bromo and methyl groups on the thiophene ring would influence the binding affinity and, consequently, the inhibitory potency.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR studies are essential for understanding how the chemical structure of a compound influences its biological activity. For thiophene sulfonamide derivatives, QSAR models can provide a quantitative framework for predicting the activity of new compounds and for optimizing lead structures.
Identification of Structural Determinants for Biological Activities
Electronic Properties: The electron-withdrawing nature of the bromo substituent and the electron-donating nature of the methyl group on the thiophene ring significantly impact the electronic distribution of the molecule. This, in turn, affects the pKa of the sulfonamide group and its ability to interact with protein targets. QSAR studies on other thiophene analogs have highlighted the importance of descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment in modulating anti-inflammatory activity.
Steric and Lipophilic Properties: The size and shape of the molecule, as well as its lipophilicity (log P), are critical for its ability to cross cell membranes and fit into the binding site of a target protein. The methyl group at the 5-position increases lipophilicity, which can enhance membrane permeability and target engagement.
Topological and Connectivity Indices: These descriptors quantify aspects of the molecular structure such as branching and the spatial arrangement of atoms. For some substituted thiophene carboxamides, electrotopological state indices for atoms and groups (like -NH2 and C=O) have been shown to correlate with biological activity.
Table 2: Key Structural Features and Their Likely Influence on Activity
| Structural Feature | Descriptor Type | Potential Impact on Biological Activity |
|---|---|---|
| Bromo Group (at C3) | Electronic, Steric | Modulates electronic properties of the ring; potential for halogen bonding. |
| Methyl Group (at C5) | Steric, Lipophilic | Increases lipophilicity, potentially enhancing cell permeability and hydrophobic interactions. |
| Sulfonamide Group | Electronic, H-bonding | Acts as a key pharmacophore for binding to target enzymes. |
Predictive Modeling for Novel Derivatives
The development of predictive QSAR models for novel derivatives of this compound represents a significant opportunity for future research. Such models would be constructed by synthesizing a series of derivatives with varied substituents at different positions on the thiophene ring and the sulfonamide nitrogen. The biological activities of these compounds would then be determined and correlated with a range of calculated molecular descriptors.
A typical workflow for developing a predictive QSAR model would involve:
Data Set Generation: Synthesis and biological evaluation of a diverse set of derivatives.
Descriptor Calculation: Computation of a wide array of electronic, steric, hydrophobic, and topological descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model relating the descriptors to the biological activity.
Model Validation: Rigorous internal and external validation of the model to ensure its robustness and predictive power.
Such a validated QSAR model could then be used to virtually screen new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and further testing, thereby accelerating the drug discovery process.
Investigation of Biological Activities and Target Interactions
Enzyme Inhibition Studies
Sulfonamides are a well-established class of carbonic anhydrase inhibitors. mdpi.com Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Derivatives of thiophene-2-sulfonamides have been a subject of interest for their potential as CA inhibitors.
Research has focused on the inhibitory effects of sulfonamide derivatives on various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov While specific data for 3-Bromo-5-methylthiophene-2-sulfonamide is not detailed in the provided search results, the broader class of thiophene-based sulfonamides has demonstrated significant inhibitory activity. For instance, a series of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides were synthesized and evaluated for their CA inhibitory properties. nih.gov Generally, sulfonamides incorporating heterocyclic structures have shown promise as potent and sometimes selective inhibitors of certain CA isozymes. mdpi.comnih.gov The inhibition of tumor-associated isoforms CA IX and XII is a particularly active area of research, as these enzymes are involved in pH regulation in the tumor microenvironment and are considered valuable targets for anticancer therapies. nih.govunifi.it
The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle of the enzyme, thereby inhibiting its activity. The affinity and selectivity of these inhibitors for different CA isoforms are influenced by the chemical nature of the tail, which is the part of the molecule extending from the sulfonamide group. Variations in the heterocyclic core and its substituents, such as the bromo and methyl groups on the thiophene (B33073) ring, can significantly affect the binding orientation and interactions with amino acid residues lining the active site cavity, leading to differences in inhibitory potency and isoform selectivity.
Derivatives of 5-bromothiophene-2-sulfonamide (B1270684) have been investigated for their ability to inhibit urease. In one study, a series of 5-arylthiophene-2-sulfonylacetamide derivatives, synthesized from 5-bromothiophene-2-sulfonamide, were evaluated for their urease inhibitory activity. nih.gov Several of these compounds exhibited significant inhibition of the urease enzyme, with some showing IC50 values in the micromolar range. nih.gov For example, N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide demonstrated potent urease inhibition. nih.gov This suggests that the thiophene sulfonamide scaffold is a promising starting point for the development of novel urease inhibitors.
| Compound | IC50 (µg/mL) |
|---|---|
| N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 ± 0.15 |
| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 + 0.13 |
| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 23.3 + 0.21 |
| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 |
| N-((5-(3,4-dichlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 42.5 |
| N-((5-(3,5-bis(trifluoromethyl)phenyl)thiophen-2-yl)sulfonyl)acetamide | ~82.01 |
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. nih.gov While direct studies on this compound were not found, related sulfonamide-containing heterocyclic compounds have been evaluated for their anticholinesterase activity. nih.gov For example, benzenesulfonamides incorporating 1,3,5-triazine (B166579) motifs have shown inhibitory potency against both AChE and BChE. nih.gov This suggests that the sulfonamide functional group, when part of a suitable heterocyclic system, can contribute to the inhibition of these enzymes. Further investigation would be needed to determine if the this compound scaffold possesses similar activity.
Inhibitors of α-amylase and α-glucosidase are important in the management of type 2 diabetes by controlling postprandial hyperglycemia. Although no specific data was found for this compound, research into other bromo-substituted heterocyclic compounds has shown significant α-glucosidase inhibitory effects. For instance, a series of 7-substituted-5-bromo-3-methylindazoles displayed potent α-glucosidase inhibition, with some compounds showing IC50 values in the sub-micromolar to low micromolar range, even surpassing the activity of the standard drug acarbose. researchgate.net This indicates that the presence of a bromine atom on a heterocyclic ring can be favorable for α-glucosidase inhibition, suggesting that this compound could be a candidate for similar investigations.
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in the biosynthesis of melanin, and its inhibition is a key strategy for addressing hyperpigmentation disorders. nih.gov While various synthetic compounds, including those with thiophene and chalcone (B49325) structures, have been designed and evaluated as potent tyrosinase inhibitors, specific research detailing the tyrosinase inhibitory activity of this compound is not extensively documented in the provided sources. mdpi.commdpi.com Studies on other sulfonamides incorporating 1,3,5-triazine moieties have shown that they generally exhibit low inhibitory activity against tyrosinase. nih.gov The efficacy of such compounds often depends on specific structural features, like a catechol moiety, which plays a crucial role in potent tyrosinase inhibition. mdpi.com
Other Enzyme Systems (e.g., Cholesterol Esterase, JAK3)
The interaction of thiophene sulfonamides with other significant enzyme systems has been a subject of scientific inquiry. Janus kinase 3 (JAK3) is a crucial target in the treatment of autoimmune and inflammatory diseases due to its role in immune signaling. nih.gov While numerous ATP-competitive JAK3 inhibitors have been developed, specific inhibitory data for this compound against JAK3 is not detailed in the available research. nih.gov
Similarly, Cholesterol Esterase (CEase) has been studied as a target for thiophene-containing compounds. Kinetic studies have characterized certain fused thieno[2,3-d] researchgate.netresearchgate.netoxazin-4-ones as potent, active site-directed inhibitors of bovine pancreatic cholesterol esterase. nih.gov However, the inhibitory potency is highly dependent on the specific molecular structure, and data directly linking this compound to CEase inhibition is not specified. nih.gov
Antimicrobial Research Applications
Sulfonamide derivatives are a well-established class of antimicrobial agents used in chemotherapy. nih.gov Their structural similarity to 4-aminobenzoic acid allows them to act as competitive antagonists in the bacterial folic acid synthesis pathway. nih.gov
Antibacterial Activities
Thiophene sulfonamides have been synthesized and evaluated for their antibacterial properties. Research has focused on derivatives of the precursor 5-bromothiophene-2-sulfonamide, which have shown efficacy against clinically significant bacterial strains. researchgate.netnih.gov
Folate antagonists, the class to which sulfonamides belong, are known to be broad-spectrum agents effective against both Gram-positive and Gram-negative organisms. mhmedical.com While much of the specific recent research on 5-bromothiophene-2-sulfonamide derivatives has highlighted activity against resistant Gram-negative strains, the general applicability of sulfonamides suggests potential efficacy against Gram-positive bacteria. nih.govmhmedical.com
Recent studies have demonstrated the antibacterial efficacy of 5-bromo-N-alkylthiophene-2-sulfonamides against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a critical priority Gram-negative pathogen. researchgate.netnih.gov One derivative, 5-bromo-N-propylthiophene-2-sulfonamide, exhibited the highest potency among the tested compounds against this resistant bacterial strain. nih.gov The antibacterial activity, measured by the zone of inhibition, was shown to increase with higher concentrations of the compound. nih.gov
| Compound | Zone of Inhibition (mm) at 50 mg/dL | MIC (μg/mL) | MBC (μg/mL) |
| 5-bromo-N-ethylthiophene-2-sulfonamide | 16 ± 2 | - | - |
| 5-bromo-N-propylthiophene-2-sulfonamide | 23 ± 1.5 | 0.39 | 0.78 |
| 5-bromo-N-isopropylthiophene-2-sulfonamide | 13 ± 2 | - | - |
Data sourced from studies on N-alkylated derivatives of 5-bromothiophene-2-sulfonamide. researchgate.netnih.gov MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values were reported for the most potent compound. researchgate.net
The primary mechanism of action for sulfonamide antibiotics is the inhibition of folic acid synthesis in bacteria. researchgate.net Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), as they cannot absorb it from their environment. mhmedical.com Sulfonamides, due to their structural resemblance to PABA, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS). researchgate.netresearchgate.netnih.gov This enzyme catalyzes a critical step in the folate pathway. researchgate.netnih.gov By blocking DHPS, sulfonamides prevent the synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is essential for producing the purines and pyrimidines needed for DNA and RNA synthesis. nih.gov This interference with a vital metabolic pathway results in a bacteriostatic effect, hindering bacterial growth and replication. researchgate.netnih.gov
Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific biological and anticancer activities of the compound "this compound" that would be required to thoroughly and accurately populate the requested article sections.
Research on closely related thiophene-sulfonamide derivatives has been conducted, investigating their potential as antimicrobial and anticancer agents. However, these findings are specific to the molecules studied in those reports and cannot be directly attributed to "this compound" without direct experimental evidence.
Therefore, it is not possible to generate the requested article focusing solely on the specified compound and its activities within the provided outline due to the absence of specific research data on its antifungal, antimycobacterial, and in vitro cytotoxic properties.
Anticancer Research Applications
Specific Molecular Targets in Cancer Pathways (e.g., RORγt, Protein-Ligand Interactions)
The anticancer potential of thiophene sulfonamides is an area of active research, with studies pointing towards several cellular pathways. Certain derivatives have been investigated for their ability to inhibit tumor growth by targeting various proteins crucial for cancer cell survival and proliferation. nih.gov For instance, some thiophene sulfonamides act as selective inhibitors of the anti-apoptotic protein Mcl-1, which is often overexpressed in various cancers. By inhibiting Mcl-1, these compounds can trigger apoptosis, or programmed cell death, in malignant cells.
Other related sulfonamide derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The dysregulation of CDKs is a common feature in many cancers, making them an attractive target for therapeutic intervention. Furthermore, sulfonamides, in general, have been identified as versatile agents in cancer therapy, targeting a range of enzymes. nih.gov These include their function as tyrosine kinase inhibitors, which disrupt critical signaling pathways involved in cancer progression, and as carbonic anhydrase inhibitors, which affect pH regulation in cancer cells, thereby hindering their growth and survival. nih.gov Inhibition of matrix metalloproteinases by sulfonamides is another strategy to prevent cancer cell invasion and metastasis. nih.gov While specific protein-ligand interactions for this compound have not been detailed, in-silico studies on other sulfonamides have explored their binding modes with cancer-related proteins such as Caspase-3 and NF-κB. nih.gov There is currently no available research linking this compound to the RORγt target.
Other Investigational Biological Activities
Beyond cancer research, various other biological activities of thiophene sulfonamides and their derivatives are being explored.
The antioxidant properties of thiophene derivatives have been a subject of scientific inquiry. researchgate.netnih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of chemical compounds. ekb.eg In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. ekb.eg
Studies on various thiophene derivatives have demonstrated their potential as antioxidants. For example, a study on 3-amino thiophene-2-carboxamide derivatives, which share a structural similarity to the thiophene-2-sulfonamide (B153586) core, showed significant antioxidant activity in an ABTS assay, another common method for assessing antioxidant potential. nih.gov Specifically, the 3-amino thiophene-2-carboxamide derivative 7a exhibited a notable inhibition activity of 62.0% compared to the standard, ascorbic acid. nih.gov Hybrid molecules containing both thiophene and sulfonamide moieties have also been noted for their potential antioxidant properties. researchgate.net However, specific data from DPPH scavenging assays for this compound are not currently available in the reviewed literature.
Thiophene derivatives are recognized for their potential anti-inflammatory activity. nih.govmdpi.comnih.gov The thiophene scaffold is considered a "privileged structure" in the design and discovery of new anti-inflammatory agents. mdpi.com Research has shown that some thiophene-based compounds exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov
Notably, a class of N-(5-substituted) thiophene-2-alkylsulfonamides has been identified as potent inhibitors of 5-lipoxygenase (5-LO). nih.gov One compound from this class, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, demonstrated significant anti-inflammatory activity in a rat model of adjuvant-induced arthritis. nih.gov The structural features often associated with the anti-inflammatory activity of thiophene derivatives include the presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) substituents. mdpi.com
The antiviral potential of sulfonamides and thiophene derivatives is an emerging area of investigation. nih.gov Thiophene-based compounds have been identified as a promising chemical class for the development of viral entry inhibitors. nih.gov For instance, certain thiophene derivatives have shown activity against the Ebola virus (EBOV) by inhibiting its entry into host cells. nih.govacs.org While the exact mechanism is still under investigation, it is believed that these compounds may interfere with the viral surface proteins required for the fusion of the viral and cellular membranes. mdpi.com Although broad-spectrum antiviral activity is a goal, some derivatives have shown specificity, with no activity observed against certain viruses like the vaccinia virus in some studies. mdpi.com There is no specific research available on the antiviral activity of this compound.
The interaction of thiophene derivatives with various cellular receptors is another facet of their biological investigation. One such target is the G protein-coupled receptor 35 (GPR35), which has been implicated in various physiological and pathological processes. A study identified a series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives as novel GPR35 agonists. nih.gov Among them, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid was found to be a potent agonist with an EC₅₀ of 63.7 ± 4.1 nM. nih.gov This finding suggests that the thiophene scaffold can be a starting point for developing ligands that modulate GPR35 activity. nih.gov Currently, there is no direct evidence of this compound acting on GPR35 or adenosine (B11128) receptors.
Structure Activity Relationship Sar and Structural Optimization
Influence of Substituents on Thiophene (B33073) Ring on Bioactivity
While direct comparative studies detailing the specific positional interchange of the 3-bromo and 5-methyl groups on the 3-Bromo-5-methylthiophene-2-sulfonamide scaffold are not extensively documented in the available literature, the principles of medicinal chemistry allow for well-founded inferences. The electronic properties of the thiophene ring are significantly influenced by the location of its substituents.
Studies on other substituted thiophenes have shown that the position of such groups is crucial. For instance, the presence of electron-withdrawing groups on the thiophene ring is a common strategy to enhance the inhibitory activity of sulfonamides targeting carbonic anhydrases. A computational study on 2-methoxy-3-X-5-nitrothiophenes highlighted that electron-withdrawing substituents at the C3 position play a significant role in stabilizing the intermediate complex during nucleophilic aromatic substitution reactions, indicating the electronic influence of this position on the ring's reactivity and interactions. nih.gov
Replacing the bromine atom or other substituents on the thiophene ring with larger aromatic or heteroaromatic systems is a key strategy for optimizing bioactivity. These modifications can introduce new binding interactions, such as π-π stacking or additional hydrogen bonds, and can be used to explore different regions of the target's binding pocket to enhance potency and selectivity.
For example, a study on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) as a cyclin-dependent kinase 5 (cdk5) inhibitor demonstrated that the benzothiazole (B30560) moiety could establish crucial non-polar interactions with hydrophobic residues (like Lys33, Phe80, Ile10) within the active site. researchgate.net This highlights how a bulky heteroaromatic substituent can anchor the inhibitor in a specific orientation.
In another series of studies focused on carbonic anhydrase inhibitors, the bromine at the 5-position of 5-bromothiophene-2-sulfonamide (B1270684) was replaced with various aryl groups via Suzuki cross-coupling reactions. nih.govresearchgate.net This modification allowed for the exploration of the hydrophobic region of the enzyme's active site. The nature of the substituted aryl ring directly influenced the inhibitory potency, as shown in the table below, where different aryl groups led to varying activities against bacterial strains, illustrating the impact of these substitutions.
Role of Sulfonamide Moiety in Target Interaction
The sulfonamide (-SO₂NH₂) group is a cornerstone of the bioactivity of this class of compounds. It often acts as a "zinc-binding group" (ZBG) in metalloenzymes and is crucial for establishing a network of interactions that anchor the molecule to its target.
In many target enzymes, particularly carbonic anhydrases (CAs), the sulfonamide moiety directly coordinates with the catalytic zinc ion in the active site. nih.govmdpi.com The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a fourth ligand for the Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide (B78521) ion that is essential for catalysis.
Furthermore, the oxygen atoms of the sulfonamide group and the remaining N-H proton form a canonical hydrogen bond network with the side chain of a key amino acid residue, typically Threonine-199 (Thr199) in human carbonic anhydrase II (hCA II). mdpi.com Specifically, one sulfonyl oxygen accepts a hydrogen bond from the backbone amide of Thr199, while the sulfonamide N-H group donates a hydrogen bond to the side-chain hydroxyl group of Thr199. This intricate and highly conserved network of interactions provides a substantial portion of the binding energy and is fundamental to the inhibitory mechanism. mdpi.com
The sulfonamide group is an effective transition-state analog for certain enzymatic reactions. In the case of carbonic anhydrases, the enzyme catalyzes the hydration of carbon dioxide to bicarbonate, a reaction that proceeds through a high-energy, tetrahedral transition state. The sulfonamide group, with its tetrahedral geometry around the sulfur atom, mimics this transient state. openaccesspub.org
Because enzymes have the highest affinity for the transition state of the reaction they catalyze, stable molecules that mimic this state bind with very high affinity, acting as potent inhibitors. The sulfonamide group's ability to present a stable tetrahedral structure that is electronically similar to the natural transition state allows it to fit perfectly into the active site, effectively blocking the enzyme's function.
Modulating Pharmacological Profiles Through Structural Modifications
Fine-tuning the pharmacological profile of a lead compound like this compound involves strategic structural modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
By systematically altering the substituents on the thiophene ring, researchers can modulate the compound's activity against different targets. For example, in the development of carbonic anhydrase inhibitors, modifications to the "tail" portion of the molecule (the part extending away from the zinc-binding sulfonamide) are used to achieve isoform selectivity. The active sites of different CA isoforms vary in shape and amino acid composition in the regions further from the catalytic zinc ion. Introducing flexible linkers or bulky aromatic groups at the C5 position of the thiophene ring can exploit these differences. mdpi.com A study that introduced substituted-benzylsulfanyl moieties at the 5-position of thiophene-2-sulfonamide (B153586) reported weak inhibition against the hCA I isoform but effective, nanomolar-range inhibition of the hCA II isoform, demonstrating that such modifications can successfully increase isoform selectivity. mdpi.com
The table below illustrates how different substituents on a thiophene-based sulfonamide scaffold can result in varied inhibitory activity against two different human carbonic anhydrase isoforms, hCA I and hCA II.
Ultimately, the goal of structural modification is to create a molecule with a tailored pharmacological profile, maximizing its therapeutic effect while minimizing off-target interactions and potential side effects. The this compound scaffold serves as a valuable starting point for such optimization efforts.
Enhancement of Potency and Selectivity
Research into the SAR of related thiophene sulfonamides has provided valuable insights into how modifications to the core structure of this compound could enhance its potency and selectivity. Key areas of modification include the sulfonamide group and the substituents on the thiophene ring.
For instance, in a series of 5-bromothiophene-2-sulfonamide derivatives, the introduction of various aryl groups at the 5-position via Suzuki-Miyaura cross-coupling reactions has been explored. It was observed that electron-donating groups on the phenyl ring attached to the thiophene scaffold had a positive impact on the antibacterial activities of the compounds. This suggests that replacing the bromine atom in this compound with different aryl moieties could be a viable strategy to enhance its biological activity.
Furthermore, modifications at the sulfonamide nitrogen have been shown to influence activity. The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated that the nature of the alkyl substituent can affect the compound's efficacy. For example, 5-bromo-N-propylthiophene-2-sulfonamide showed promising activity against certain bacteria. This indicates that N-alkylation or N-arylation of the sulfonamide group in this compound could be a fruitful avenue for potency enhancement.
The table below summarizes the effects of various substitutions on the activity of related thiophene sulfonamides, providing a predictive framework for the modification of this compound.
| Scaffold | Substituent at 5-position | Substituent on Sulfonamide (R) | Observed Activity Trend |
| Thiophene-2-sulfonamide | Bromo | H | Baseline Activity |
| Thiophene-2-sulfonamide | Aryl (with electron-donating groups) | H | Increased Antibacterial Activity |
| 5-Bromothiophene-2-sulfonamide | Bromo | Ethyl | Active |
| 5-Bromothiophene-2-sulfonamide | Bromo | Propyl | Promising Activity |
| 5-Bromothiophene-2-sulfonamide | Bromo | Isopropyl | Lower yield, potential steric hindrance |
Rational Design of Analogues for Targeted Research Applications
The rational design of analogues of this compound is guided by the SAR data and the desire to create compounds with specific biological targets. This involves a deep understanding of the target's binding site and the use of computational tools to predict the binding affinity of newly designed molecules.
The bromine atom at the 3-position and the methyl group at the 5-position of the thiophene ring are key features that can be systematically modified. The bromine atom, for example, can serve as a handle for further chemical transformations, such as cross-coupling reactions, to introduce a variety of substituents. This allows for the exploration of a wide chemical space to identify analogues with improved properties. The bromo-substituted analogues have been noted as being active and suitable for further modifications.
The design of novel analogues often involves a bioisosteric replacement strategy, where a functional group is replaced by another group with similar physical or chemical properties. For example, the methyl group at the 5-position could be replaced with other small alkyl groups or electron-withdrawing groups to probe the electronic and steric requirements of the target binding site.
A study on sulfamoyl benzamidothiazoles highlighted the importance of a bi-aryl conformation for activity, as spacing the dimethyl substituent away from a thiazole (B1198619) ring with a methylene (B1212753) unit resulted in an inactive compound. This suggests that maintaining a certain spatial arrangement of aromatic systems is crucial, a principle that can be applied to the design of this compound analogues.
The following table outlines a rational design strategy for developing analogues of this compound for targeted applications.
| Target Modification Site | Proposed Modification | Rationale | Intended Research Application |
| Position 3 (Bromo group) | Replacement with various aryl or heteroaryl groups via cross-coupling. | To explore the effect of extended aromatic systems on binding affinity and selectivity. | Kinase inhibition, antibacterial agents. |
| Position 5 (Methyl group) | Replacement with other alkyl groups (ethyl, propyl), halogens, or trifluoromethyl. | To probe the steric and electronic requirements of the binding pocket. | Enzyme inhibition, receptor modulation. |
| Sulfonamide Nitrogen | N-alkylation or N-arylation. | To modulate lipophilicity and hydrogen bonding capacity, potentially improving cell permeability and potency. | Various, depending on the nature of the substituent. |
| Thiophene Ring | Replacement with other five-membered heterocyclic rings (e.g., furan, pyrrole). | To assess the importance of the sulfur atom and the overall electronic nature of the heterocyclic core. | Broad-spectrum biological screening. |
By systematically applying these design principles, researchers can generate a library of this compound analogues with tailored properties, paving the way for the discovery of new and effective therapeutic agents.
Future Research Trajectories for this compound
The heterocyclic compound this compound, a member of the versatile thiophene sulfonamide family, stands at a promising frontier of scientific inquiry. While its direct applications are still being elucidated, the broader class of thiophene sulfonamides has demonstrated significant potential across various fields, from medicinal chemistry to materials science. This article outlines the key future directions in research for this specific compound, focusing on the exploration of new synthetic methods, biological targets, computational modeling, synergistic therapeutic strategies, and applications in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
